molecular formula C15H10N2O5S B2655373 quinolin-8-yl 2-nitrobenzene-1-sulfonate CAS No. 321687-04-1

quinolin-8-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B2655373
CAS No.: 321687-04-1
M. Wt: 330.31
InChI Key: KZXNKMHFQLSRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Quinolin-8-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for Quinolin-8-yl 2-nitrobenzenesulfonate is not explicitly mentioned in the search results, related compounds such as N-(quinolin-8-yl)benzenesulfonamides have been reported to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on the development of new synthesis methods, investigation of biological and pharmaceutical activities, and exploration of industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline or benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to quinolin-8-yl 2-nitrobenzene-1-sulfonate but without the nitrobenzene sulfonate group.

    2-Nitrobenzene-1-sulfonate: A simpler compound lacking the quinoline moiety.

    Quinolin-8-yl sulfonate: Similar but without the nitro group.

Uniqueness

This compound is unique due to the combination of the quinoline moiety with the nitrobenzene sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

quinolin-8-yl 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S/c18-17(19)12-7-1-2-9-14(12)23(20,21)22-13-8-3-5-11-6-4-10-16-15(11)13/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNKMHFQLSRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.